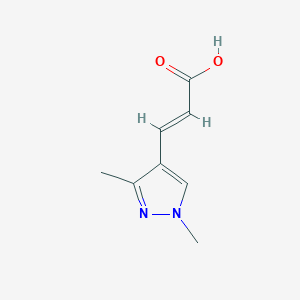

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid

Description

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid is a pyrazole-based α,β-unsaturated carboxylic acid. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol (calculated from atomic masses). The compound features a pyrazole ring substituted with two methyl groups at positions 1 and 3, conjugated to an acrylic acid moiety via an E-configuration double bond . Key structural attributes include:

- SMILES:

CC1=NN(C=C1/C=C/C(=O)O)C - InChIKey:

LZUAQZPCFIJVEV-ONEGZZNKSA-N - Predicted pKa: ~4.17 (based on analogs with similar substituents) .

The compound is categorized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the pyrazole ring’s prevalence in bioactive molecules . Its collision cross-section (CCS) data, derived from ion mobility spectrometry, suggests moderate polarity, with a predicted CCS of 136.1 Ų for the [M+H]+ adduct .

Properties

IUPAC Name |

(E)-3-(1,3-dimethylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-7(3-4-8(11)12)5-10(2)9-6/h3-5H,1-2H3,(H,11,12)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUAQZPCFIJVEV-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C=C/C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801209120 | |

| Record name | (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613051-25-4 | |

| Record name | (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613051-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801209120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Methylation: The pyrazole ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Aldol Condensation: The final step involves an aldol condensation between the methylated pyrazole and an appropriate aldehyde, followed by dehydration to yield the acrylic acid derivative.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the pyrazole formation and methylation steps, and large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated carboxylic acid.

Substitution: Electrophilic substitution reactions can occur on the pyrazole ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated carboxylic acids.

Substitution: Various substituted pyrazole derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

Biological Probes: Used in the development of probes for studying biological processes.

Industry:

Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in pyrazole substituents, acrylic acid chain modifications, or additional functional groups. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Key Findings:

Substituent Effects on Acidity: The introduction of electron-withdrawing groups (e.g., chlorine at position 5) lowers the pKa, enhancing acidity and solubility in polar solvents .

Impact of Alkyl Groups: Ethyl substitution (vs.

Role of α,β-Unsaturation: The conjugated double bond in the acrylic acid moiety is critical for electrophilic reactivity, enabling Michael addition or Diels-Alder reactions in synthesis . Saturated analogs (e.g., propanoic acid derivatives) lack this reactivity, limiting their utility in click chemistry .

Biological Activity Trends :

Biological Activity

(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylic acid (CAS Number: 514800-75-0) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₀N₂O₂

- Molar Mass : 166.18 g/mol

- Structure : The compound features a pyrazole ring connected to an acrylic acid moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways associated with growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 0.48 |

| A549 (lung) | 1.32 |

| HCT-116 (colon) | 0.16 |

These results indicate that this compound may be effective against certain types of cancer cells.

Anti-inflammatory Effects

Studies have also suggested that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, which could be beneficial in treating inflammatory diseases.

Case Studies

A recent study explored the combination of this compound with other chemotherapeutic agents. The results indicated enhanced efficacy in reducing tumor size in animal models when used in conjunction with established drugs like doxorubicin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.